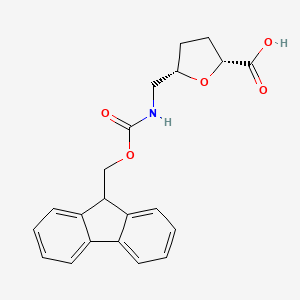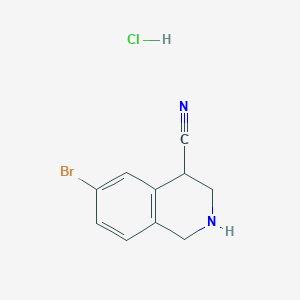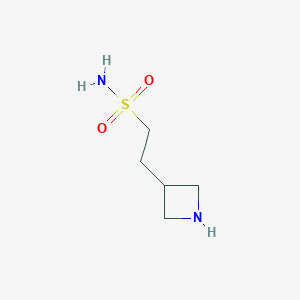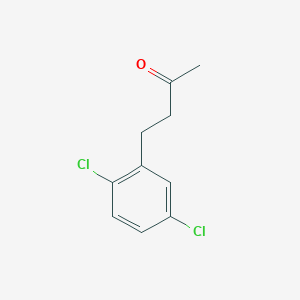
4-(2,5-Dichlorophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H10Cl2O. It is a derivative of butanone, featuring a dichlorophenyl group attached to the second carbon of the butanone chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dichlorophenyl)butan-2-one typically involves the reaction of 2,5-dichlorobenzoyl chloride with butanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2,5-Dichlorophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Dichlorobenzoic acid.
Reduction: 4-(2,5-Dichlorophenyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,5-Dichlorophenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(2,5-Dichlorophenyl)butan-2-one involves its interaction with specific molecular targets. The dichlorophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
4-(2,4-Dichlorophenyl)butan-2-one: Similar structure but with chlorine atoms at different positions on the phenyl ring.
4-(2,6-Dichlorophenyl)butan-2-one: Another isomer with chlorine atoms at the 2 and 6 positions.
Uniqueness: 4-(2,5-Dichlorophenyl)butan-2-one is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
Eigenschaften
Molekularformel |
C10H10Cl2O |
|---|---|
Molekulargewicht |
217.09 g/mol |
IUPAC-Name |
4-(2,5-dichlorophenyl)butan-2-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
SDBCJTOPYWLGCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=C(C=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


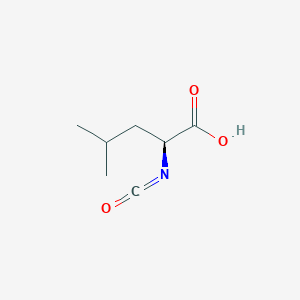
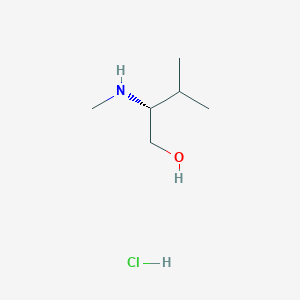
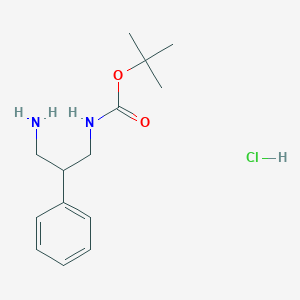
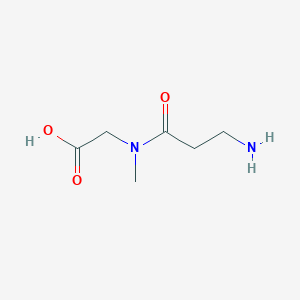
![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)

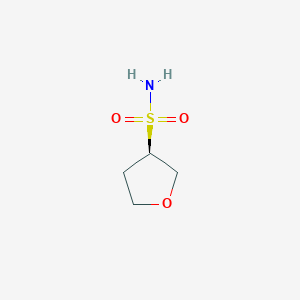
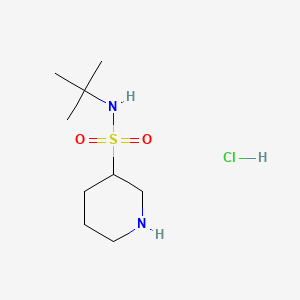
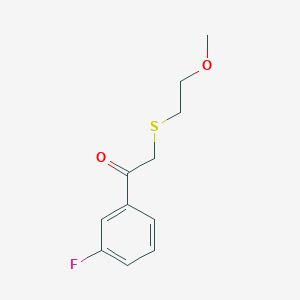
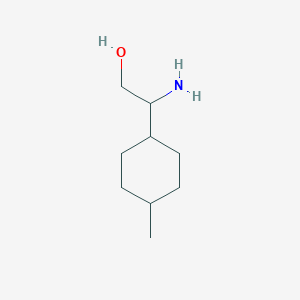
![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13517715.png)
